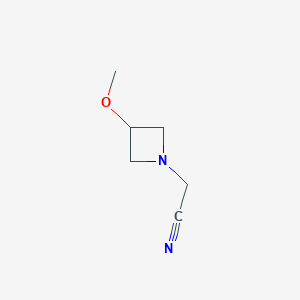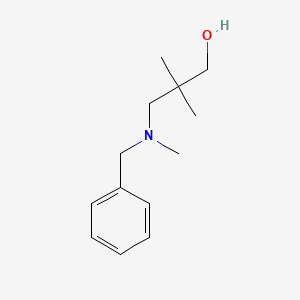
2-(3-Methoxyazetidin-1-yl)acetonitrile
描述
2-(3-Methoxyazetidin-1-yl)acetonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyazetidin-1-yl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the methoxy and acetonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The methoxy group can be introduced through methylation reactions, and the acetonitrile group can be added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. Specific details on industrial methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-(3-Methoxyazetidin-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution can result in various substituted azetidines.
科学研究应用
2-(3-Methoxyazetidin-1-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Methoxyazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the ring strain of the azetidine ring, which can facilitate interactions with enzymes and receptors. Detailed studies on its mechanism of action are ongoing, and specific pathways may vary depending on the application.
相似化合物的比较
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
(3-Hydroxy-1-azetidinyl)acetonitrile: Similar structure with a hydroxy group instead of a methoxy group.
(3-Methyl-1-azetidinyl)acetonitrile: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
2-(3-Methoxyazetidin-1-yl)acetonitrile is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
911300-64-6 |
|---|---|
分子式 |
C6H10N2O |
分子量 |
126.16 g/mol |
IUPAC 名称 |
2-(3-methoxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H10N2O/c1-9-6-4-8(5-6)3-2-7/h6H,3-5H2,1H3 |
InChI 键 |
XBIRYNSQDLLVBB-UHFFFAOYSA-N |
规范 SMILES |
COC1CN(C1)CC#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8628839.png)


![1-[3-(4-Iodophenoxy)propyl]-2-methylpyrrolidine](/img/structure/B8628857.png)

![5-methanesulfonyl-3-(4-trifluoromethyl-phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8628870.png)

![8,9-Dimethoxy-3,4-dihydro-1H-chromeno[3,4-c]pyridin-5(2H)-one](/img/structure/B8628874.png)



![5-Trifluoromethoxy-benzo[b]thiophene](/img/structure/B8628893.png)
![methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8628894.png)

